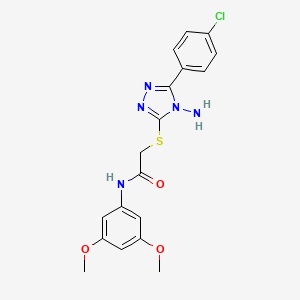

2-((4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-Amino-5-(4-clorofenil)-4H-1,2,4-triazol-3-il)tio)-N-(3,5-dimetoxi fenil)acetamida es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-((4-Amino-5-(4-clorofenil)-4H-1,2,4-triazol-3-il)tio)-N-(3,5-dimetoxi fenil)acetamida típicamente involucra múltiples pasos, comenzando con la preparación del anillo de triazol. El anillo de triazol se sintetiza mediante una reacción de ciclización que involucra hidrazina y un compuesto de nitrilo adecuado. El intermedio de triazol resultante se somete luego a reacciones adicionales para introducir los grupos amino y clorofenilo.

Métodos de Producción Industrial: En un entorno industrial, la producción de este compuesto puede implicar condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como el uso de catalizadores para mejorar la velocidad de reacción. El producto final se purifica mediante técnicas como la recristalización o la cromatografía.

Tipos de Reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de Sustitución: Agentes halogenantes, nucleófilos.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales como halógenos o grupos alquilo.

Aplicaciones Científicas De Investigación

Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.

Biología: En la investigación biológica, el compuesto se estudia por su potencial como molécula bioactiva. Puede exhibir propiedades como la inhibición enzimática o la unión a receptores, lo que lo convierte en un candidato para el desarrollo de fármacos.

Medicina: Las posibles propiedades medicinales del compuesto son de gran interés. Puede investigarse su eficacia en el tratamiento de diversas enfermedades, incluido el cáncer, las infecciones y los trastornos neurológicos.

Industria: En aplicaciones industriales, el compuesto se puede utilizar como intermedio en la producción de productos farmacéuticos, agroquímicos y otros productos químicos especiales.

Mecanismo De Acción

El mecanismo de acción de 2-((4-Amino-5-(4-clorofenil)-4H-1,2,4-triazol-3-il)tio)-N-(3,5-dimetoxi fenil)acetamida involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando.

Compuestos Similares:

- 2-((4-Amino-5-(4-clorofenil)-4H-1,2,4-triazol-3-il)tio)-N-(3,5-dimetoxi fenil)acetamida comparte similitudes con otros derivados de triazol, como fluconazol e itraconazol, que son agentes antifúngicos bien conocidos.

- Otros compuestos similares incluyen inhibidores basados en 1,2,4-triazol utilizados en diversas aplicaciones terapéuticas.

Singularidad: Lo que diferencia a 2-((4-Amino-5-(4-clorofenil)-4H-1,2,4-triazol-3-il)tio)-N-(3,5-dimetoxi fenil)acetamida es su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas únicas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en múltiples campos.

Comparación Con Compuestos Similares

- 2-((4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide shares similarities with other triazole derivatives, such as fluconazole and itraconazole, which are well-known antifungal agents.

- Other similar compounds include 1,2,4-triazole-based inhibitors used in various therapeutic applications.

Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Propiedades

Número CAS |

568548-60-7 |

|---|---|

Fórmula molecular |

C18H18ClN5O3S |

Peso molecular |

419.9 g/mol |

Nombre IUPAC |

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C18H18ClN5O3S/c1-26-14-7-13(8-15(9-14)27-2)21-16(25)10-28-18-23-22-17(24(18)20)11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25) |

Clave InChI |

FZZIVYDPJPLERJ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[2-(3-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027054.png)

![5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027055.png)

![3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12027060.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12027061.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12027063.png)

![N-(biphenyl-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12027092.png)

![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12027095.png)

![[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12027121.png)

![(3Z)-1-benzyl-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12027124.png)